3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole
Description
This fluorinated indole derivative is characterized by a 3-methyl substituent on the indole core and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position.
The trifluoromethoxy group (OCF₃) and adjacent trifluoroethyl chain contribute to its lipophilicity, a critical factor in membrane permeability and binding affinity. Such properties are pivotal in designing compounds for targeted biological interactions, as seen in insecticides and pharmaceuticals.
Properties
IUPAC Name |
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQQHEVDIANULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method uses trifluoromethyl hypofluorite (CF₃OF) as the fluorinating agent. The reaction is carried out at low temperatures, often around -78°C, in a solvent such as chlorotrifluoromethane (CF₃Cl). The process yields a mixture of fluorinated indole derivatives, which can be further purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing specialized equipment to handle the low temperatures and reactive fluorinating agents. The scalability of the synthesis process ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by trifluoromethyl groups that enhance its lipophilicity and biological activity. The presence of these fluorinated moieties often correlates with improved pharmacokinetic properties, making it a candidate for further investigation in drug design.
Biological Applications
1. Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a systematic study on indole derivatives, compounds with trifluoromethyl substitutions were evaluated for their efficacy against breast cancer cell lines (MCF-7). Results indicated that these compounds could inhibit cell growth significantly at low micromolar concentrations .
2. Anti-inflammatory Properties
Indoles are also known for their anti-inflammatory effects. The compound's unique structure may modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis or chronic inflammation.
Case Study:
A recent investigation into the anti-inflammatory mechanisms of indole derivatives found that they could effectively reduce the production of pro-inflammatory cytokines in vitro . This suggests that this compound may hold promise as an anti-inflammatory agent.
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. A common approach includes:
- Step 1: Formation of the indole backbone.
- Step 2: Introduction of trifluoromethyl groups via electrophilic fluorination or nucleophilic substitutions.
- Step 3: Final modifications to achieve the desired trifluoromethoxy substitution.
Example Reaction:
A synthesis pathway reported involves the reaction of an indole derivative with trifluoroacetaldehyde under basic conditions to yield the target compound .
Potential Therapeutic Uses
Given its structural characteristics and biological activity, this compound has potential applications in:
Mechanism of Action
The mechanism of action of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 5-Fluoro-3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (5b)
- Synthesis : Prepared via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF, yielding 42% after purification .
- Key Differences : Incorporates a triazole ring and methoxyphenyl group instead of fluorinated chains. The triazole enhances π-π stacking interactions, while the methoxy group reduces electronegativity compared to trifluoromethoxy.
- Applications : Studied for antioxidant properties in ischemia treatment, contrasting with the pesticidal focus of the target compound .
b. 5-Methoxy-3-(2,2,2-Trifluoro-1-(1H-Indol-3-yl)-1-Phenylethyl)-1H-Indole (3a)
- Synthesis : Optimized using iodine catalysis (10 mol% I₂ in MeCN at 40°C), achieving 98% yield .
- Key Differences : Features a trifluoroethyl-phenyl substituent, introducing steric bulk absent in the target compound. The phenyl group may enhance binding to aromatic receptors but reduces solubility.
c. Novaluron (Agrochemical Analog)
- Structure : Shares the 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl motif but attached to a benzamide-urea scaffold .
- Function : Acts as an insect growth regulator by inhibiting chitin synthesis, highlighting the role of fluorinated groups in persistence and efficacy.
Physicochemical and Spectroscopic Properties
Notes:
Environmental and Thermodynamic Considerations
The trifluoromethoxy group contributes to a high Global Warming Potential (GWP). For example, 1,1,2-trifluoro-2-(trifluoromethoxy)ethane (structurally related) has a GWP of 1,240 over 100 years, reflecting the environmental impact of such fluorinated compounds . In contrast, non-fluorinated indoles (e.g., 5b) exhibit negligible GWPs but lower bioactivity.
Q & A
What are the foundational synthetic routes for 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole?
Basic
A common approach involves nucleophilic substitution or electrophilic alkylation of indole derivatives. For example, trifluoromethoxy-alkylation of 3-methylindole precursors can be achieved using halogenated ethers like 1,1,2-trifluoro-2-(trifluoromethoxy)ethane under Cu(I) catalysis in PEG-400/DMF mixtures, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) . Key steps include azide-alkyne cycloaddition or iodine-catalyzed electrophilic substitutions, as seen in analogous indole syntheses .
What characterization techniques validate the structure and purity of this compound?
Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine environments. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight verification, while TLC monitors reaction progress. For example, ¹⁹F NMR is essential to distinguish trifluoromethoxy and trifluoroethyl groups due to distinct chemical shifts .
How can reaction conditions be optimized for higher yields in synthesizing this compound?
Advanced
Optimization requires systematic screening of catalysts, solvents, and temperatures. For instance, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in analogous indole alkylations, outperforming FeCl₃ (67%) or AlCl₃ (10%) . Reaction time and stoichiometry adjustments (e.g., excess trifluoromethoxy reagent) may further enhance efficiency.
What crystallographic methods resolve the 3D structure of this compound?
Advanced
Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Parameters like twinning or high-resolution data require robust refinement strategies. For example, SHELXPRO interfaces with macromolecular datasets, enabling precise determination of fluorinated substituent geometries .
How do computational methods predict the compound’s biological interactions?
Advanced
Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) model interactions with targets like nicotinic acetylcholine receptors. The trifluoromethoxy group’s electronegativity and lipophilicity are computationally assessed to predict binding affinities and metabolic stability .
What environmental considerations apply to fluorinated indole derivatives?
Advanced
Fluorinated compounds like 1,1,2-trifluoro-2-(trifluoromethoxy)ethane have high global warming potentials (GWP = 1,240). Researchers must evaluate atmospheric lifetime and degradation pathways using EPA guidelines. Alternative solvents or catalytic methods may mitigate environmental impact .
How should researchers address contradictory yield data in synthesis protocols?
Advanced
Contradictions often arise from subtle parameter variations (e.g., trace moisture affecting Cu catalysis). Systematic replication under inert atmospheres and detailed reporting of solvent purity, catalyst loading, and workup procedures are essential. Cross-referencing multiple studies (e.g., iodine vs. FeCl₃ efficacy) clarifies optimal conditions .
What role do fluorinated substituents play in the compound’s bioactivity?
Advanced
Trifluoromethoxy groups enhance metabolic stability and membrane permeability via increased lipophilicity and reduced susceptibility to oxidative metabolism. Comparative studies with non-fluorinated analogs show improved antibacterial and anticancer activity, likely due to stronger target binding .
Beyond NMR, what methods assess compound purity for sensitive applications?
Advanced
High-performance liquid chromatography (HPLC) with UV/Vis or MS detection ensures purity >95%. Elemental analysis validates stoichiometry, while differential scanning calorimetry (DSC) confirms crystalline homogeneity. For fluorinated compounds, ¹⁹F NMR quantifies residual trifluoromethoxy impurities .
How does the compound’s stability vary under storage or experimental conditions?
Advanced
Stability studies under varying pH, temperature, and light exposure are critical. For example, trifluoromethoxy groups are hydrolytically stable in neutral conditions but degrade under strong acids/bases. Storage at −20°C in amber vials with desiccants is recommended, as per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
